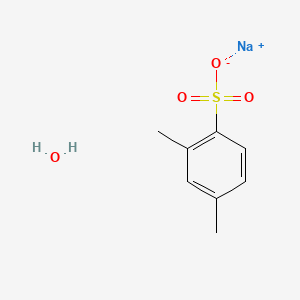

SodiuM 2,4-DiMethylbenzenesulfonate Monohydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;2,4-dimethylbenzenesulfonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S.Na.H2O/c1-6-3-4-8(7(2)5-6)12(9,10)11;;/h3-5H,1-2H3,(H,9,10,11);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAOKFSDVOMOLJF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)[O-])C.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Hydrotropic Mechanism of Sodium 2,4-Dimethylbenzenesulfonate Monohydrate

Abstract

Hydrotropy is a pivotal solubilization technique that enhances the aqueous solubility of poorly soluble compounds through the addition of agents known as hydrotropes. Sodium 2,4-Dimethylbenzenesulfonate, a classic hydrotrope, exemplifies this class of amphiphilic molecules. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning its action. We will dissect the prevailing theories—from self-aggregation and solute-hydrotrope complexation to modern interpretations based on the Fluctuation Theory of Solutions. This document serves as a comprehensive resource, integrating theoretical principles with validated experimental protocols to empower researchers in leveraging hydrotropy for pharmaceutical and chemical applications.

Introduction: The Phenomenon of Hydrotropy

In the realm of formulation science, overcoming the poor aqueous solubility of active pharmaceutical ingredients (APIs) and other chemical compounds remains a formidable challenge.[1][2] Hydrotropy presents an elegant and effective solution, describing a process where the addition of a high concentration of a second solute, the hydrotrope, dramatically increases the solubility of a primary, poorly soluble solute.[2][3]

Sodium 2,4-Dimethylbenzenesulfonate Monohydrate is a prototypical hydrotropic salt.[4][5][6] Like other hydrotropes, it is an amphiphilic compound, possessing distinct hydrophilic and hydrophobic moieties.[5] However, unlike traditional surfactants, the hydrophobic part of a hydrotrope is typically too small to drive the spontaneous formation of well-defined micelles in solution.[1][7] Instead, its mechanism of action is more nuanced, involving a cooperative interplay of molecular interactions that create a more favorable environment for the solute.

This guide will elucidate the specific mechanistic actions of Sodium 2,4-Dimethylbenzenesulfonate, moving beyond simplistic definitions to provide a functional understanding for laboratory application.

Molecular Architecture of Sodium 2,4-Dimethylbenzenesulfonate

The efficacy of Sodium 2,4-Dimethylbenzenesulfonate as a hydrotrope is intrinsically linked to its molecular structure. It consists of two primary components:

-

A Hydrophobic Moiety: A planar aromatic benzene ring substituted with two methyl groups (a xylene backbone). This non-polar segment is crucial for interacting with hydrophobic solutes.[5]

-

A Hydrophilic Moiety: An anionic sulfonate group (-SO₃⁻) with a sodium counter-ion (Na⁺). This polar group imparts high aqueous solubility to the hydrotrope itself, a prerequisite for its function.[5][7]

The planarity and compact nature of the hydrophobic part are considered important factors in the mechanism of hydrotropic solubilization.[7]

Figure 2: Proposed mechanism of hydrotropic action.

Experimental Validation and Characterization

A robust understanding of hydrotropy requires empirical validation. The following protocols are fundamental for characterizing the action of Sodium 2,4-Dimethylbenzenesulfonate.

Protocol: Phase Solubility Studies

This is the cornerstone experiment to quantify the solubilizing efficiency of a hydrotrope and determine its MHC.

Objective: To measure the increase in solubility of a poorly water-soluble compound as a function of increasing hydrotrope concentration.

Methodology:

-

Preparation of Hydrotrope Solutions: Prepare a series of aqueous solutions of Sodium 2,4-Dimethylbenzenesulfonate at varying concentrations (e.g., 0.1 M, 0.2 M, 0.5 M, 1.0 M, 1.5 M, 2.0 M). A control sample with deionized water (0 M hydrotrope) is mandatory.

-

Equilibration: Add an excess amount of the poorly soluble solute to each hydrotrope solution in separate sealed vials. Ensure enough solid is present to achieve saturation.

-

Shaking and Incubation: Agitate the vials at a constant temperature (e.g., 25°C) using a shaker water bath for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, allow the samples to stand undisturbed for the undissolved solute to settle. Centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining solid.

-

Quantification: Carefully withdraw an aliquot from the clear supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved solute using an appropriate analytical technique (e.g., UV-Vis Spectroscopy or HPLC).

-

Data Analysis: Plot the solubility of the solute (Y-axis) against the concentration of the hydrotrope (X-axis). The point at which the slope of the curve shows a sharp increase corresponds to the Minimum Hydrotrope Concentration (MHC).

Protocol: Conductivity Measurement to Determine MHC

Objective: To identify the MHC by detecting changes in the solution's electrical conductivity, which are indicative of molecular aggregation.

Methodology:

-

Instrument Setup: Calibrate a conductivity meter using standard potassium chloride solutions.

-

Titration: Place a known volume of deionized water in a beaker with a magnetic stirrer.

-

Measurement: Begin stirring and record the initial conductivity. Add small, precise aliquots of a concentrated stock solution of Sodium 2,4-Dimethylbenzenesulfonate to the beaker, allowing the reading to stabilize and recording the conductivity after each addition.

-

Data Analysis: Plot the measured conductivity (Y-axis) versus the hydrotrope concentration (X-axis). The plot will typically show two linear regions with different slopes. The intersection of these lines provides an estimate of the MHC, signifying the onset of aggregation.

Data Presentation and Workflow Visualization

Clear data presentation is essential for interpretation. Phase solubility data is typically summarized in a table and visualized in a plot.

Table 1: Example Phase Solubility Data for Solute 'X' with Sodium 2,4-Dimethylbenzenesulfonate

| Hydrotrope Conc. (M) | Solubility of Solute 'X' (mg/mL) | Fold Increase |

| 0.0 (Control) | 0.05 | 1.0 |

| 0.2 | 0.09 | 1.8 |

| 0.4 | 0.21 | 4.2 |

| 0.6 | 0.88 | 17.6 |

| 0.8 | 1.52 | 30.4 |

| 1.0 | 2.35 | 47.0 |

Note: Data are hypothetical for illustrative purposes.

The experimental workflow itself can be visualized to ensure clarity and reproducibility.

Figure 3: Experimental workflow for Phase Solubility Studies.

Conclusion

The hydrotropic action of this compound is a complex phenomenon driven by a combination of self-aggregation and specific solute-hydrotrope interactions. Its amphiphilic structure, featuring a compact hydrophobic xylene ring and a highly soluble sulfonate group, allows it to effectively increase the aqueous solubility of a wide range of poorly soluble compounds. A thorough understanding of this mechanism, validated through systematic experimental protocols such as phase solubility and conductivity studies, is crucial for its effective application in pharmaceutical formulations, cleaning products, and organic synthesis. This guide provides the foundational knowledge and practical frameworks for scientists to harness the power of this versatile hydrotrope.

References

-

Booth, J., Abbott, S., and Shimizu, S. (2012). Mechanism of Hydrophobic Drug Solubilization by Small Molecule Hydrotropes. The Journal of Physical Chemistry B, 116(51), 14915-14921. [Link]

- Shimizu, S., & Matubayasi, N. (2014). Hydrotropy: A Fluctuation-Theory View. Journal of Physical Chemistry B, 118(39), 10515-10524.

-

Coffman, R. E., & Kildsig, D. O. (1996). Hydrotropic solubilization--mechanistic studies. Journal of Pharmaceutical Sciences, 85(8), 851-854. [Link]

- Gaudana, R., & Bagde, A. (2011). HYDROTROPY: A PROMISING TOOL FOR SOLUBILITY ENHANCEMENT: A REVIEW. International Journal of Drug Development & Research, 3(2), 220-228.

- Kumar, V., & Sharma, A. (2013). Hydrotropic Solubilization: A Novel and Efficient Method for Enhancing the Aqueous Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 2(6), 373-378.

- Ward, A. J. I., et al. (1988). The Mechanism of Hydrotrope Action in an Aqueous Nonionic Surfactant System. Journal of Dispersion Science and Technology, 9(2), 149-161.

-

Koner, A., & Roy, S. (2021). Mechanistic Insights on ATP's Role as a Hydrotrope. Journal of Physical Chemistry B, 125(30), 8483-8493. [Link]

- Kumar, R., & Singh, S. (2022). A review on hydrotropy. World Journal of Pharmacy and Pharmaceutical Sciences, 11(9), 1145-1154.

- Jain, N. K., & Patel, V. V. (2013). Hydrotropy: A Promising Tool for Solubility Enhancement. Asian Journal of Pharmacy and Technology, 3(2), 53-58.

-

Wikipedia. (n.d.). Hydrotrope. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- Horváth-Szabó, G., et al. (2001). The Hydrotrope Action of Sodium Xylenesulfonate on the Solubility of Lecithin. Journal of Colloid and Interface Science, 242(1), 263-269.

-

MySkinRecipes. (n.d.). Sodium Xylene Sulfonate (Hydrotrope Surfactant). Retrieved from [Link]

-

Australian Government Department of Health. (2021). BENZENESULFONIC ACID, DIMETHYL-, SODIUM SALT [SODIUM XYLENE SULFONATE]. Retrieved from [Link]

-

Ataman Kimya. (n.d.). SODIUM XYLENE SULFONATE. Retrieved from [Link]

-

LabAlley. (n.d.). Sodium 2, 4-Dimethylbenzenesulfonate Monohydrate, min 98% (T), 100 grams. Retrieved from [Link]

-

Roy, S., & Koner, A. (2021). Mechanistic Insights on ATP's Role as a Hydrotrope. PubMed. [Link]

-

Singh, S., & Kumar, R. (2022). Technical Applications of Hydrotropes: Sustainable and Green Carriers. Biointerface Research in Applied Chemistry, 13(1), 91. [Link]

-

Ataman Kimya. (n.d.). SODIUM XYLENE SULFONATE. Retrieved from [Link]

-

Univar Solutions. (n.d.). Sodium Xylene Sulfonate 40%. Retrieved from [Link]

-

Darling, S. B., et al. (2021). Influence of Hydrotropes on the Solubilities and Diffusivities of Redox-Active Organic Compounds for Aqueous Flow Batteries. ACS Omega, 6(45), 30521–30529. [Link]

-

Qiu, X., et al. (2010). Aggregation behavior of sodium lignosulfonate in water solution. Journal of Physical Chemistry B, 114(48), 15857-15861. [Link]

-

Interstate Chemical. (n.d.). Sodium Xylene Sulfonate (SXS), CAS 1300-72-7. Retrieved from [Link]

-

Sai, B., & S L, V. (2015). Functions of Hydrotropes in Solutions. ResearchGate. [Link]

-

Darling, S. B., et al. (2021). Influence of Hydrotropes on the Solubilities and Diffusivities of Redox-Active Organic Compounds for Aqueous Flow Batteries. ACS Omega, 6(45), 30521-30529. [Link]

Sources

Physicochemical properties of Sodium 2,4-Dimethylbenzenesulfonate Monohydrate for research

An In-Depth Technical Guide to the Physicochemical Properties of Sodium 2,4-Dimethylbenzenesulfonate Monohydrate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a compound of significant interest in various scientific and industrial domains. Designed for researchers, scientists, and professionals in drug development, this document delves into the essential characteristics of the compound, outlines detailed experimental protocols for their determination, and offers insights into its safe handling and storage. By synthesizing technical data with practical, field-proven methodologies, this guide serves as an authoritative resource for the effective application and study of this versatile sulfonate salt.

Introduction and Strategic Importance

Sodium 2,4-Dimethylbenzenesulfonate, also known as sodium m-xylene-4-sulfonate, is an anionic surfactant and a member of the hydrotrope family of compounds.[1] Its amphiphilic nature, stemming from a hydrophilic sulfonate group and a hydrophobic dimethylbenzene moiety, allows it to increase the solubility of poorly water-soluble substances.[1][2] This property makes it invaluable across multiple sectors.

In the pharmaceutical industry, it can be used in drug formulations to enhance the bioavailability of active pharmaceutical ingredients (APIs).[3][4] It also serves as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals, where its sulfonate group improves solubility and performance.[5] Furthermore, its role as a dispersing agent is leveraged in agrochemical formulations and the paper industry.[3][5] Understanding the fundamental physicochemical properties of its monohydrate form is therefore critical for formulation development, quality control, and ensuring reproducible experimental outcomes.

Core Physicochemical Properties

A precise understanding of the physicochemical characteristics of this compound is paramount for its application. These properties dictate its behavior in various systems and are foundational to its utility.

| Property | Value | Source(s) |

| Chemical Name | This compound | [6][7] |

| Synonyms | 2,4-Dimethylbenzenesulfonic Acid Sodium Salt Monohydrate, Sodium m-Xylene-4-sulfonate Monohydrate | [6][7] |

| CAS Number | 142063-30-7 (Monohydrate), 827-21-4 (Anhydrous) | [6][8] |

| Molecular Formula | C₈H₉NaO₃S·H₂O | [5][6][7] |

| Molecular Weight | 226.23 g/mol | [6][7] |

| Anhydrous Mol. Wt. | 208.21 g/mol | [8][9] |

| Appearance | White to almost white crystalline powder | [5] |

| Melting Point | >300°C | [1] |

| Solubility | Highly soluble in water | [1][2] |

| Stability | Stable under normal conditions; Hygroscopic | [10] |

Molecular Structure and Form

The compound consists of a sodium cation (Na⁺) and a 2,4-dimethylbenzenesulfonate anion. The anion's structure comprises a benzene ring substituted with two methyl groups at positions 2 and 4, and a sulfonate group (-SO₃⁻) at position 1. In its common commercial and laboratory form, it exists as a monohydrate, incorporating one molecule of water into its crystal lattice. This water of hydration can influence properties such as stability and hygroscopicity.

Solubility Profile

As a sodium salt of a strong sulfonic acid, this compound is highly soluble in water.[1][2] The sulfonate group is highly polar and readily hydrates, driving the dissolution process.[2] Its solubility in organic solvents is generally limited but can be influenced by the solvent's polarity. This high aqueous solubility is fundamental to its function as a hydrotrope and surfactant.

Hygroscopicity and Stability

This compound is noted to be hygroscopic, meaning it can readily absorb moisture from the atmosphere. This characteristic is common among water-soluble salts and is an important consideration for storage and handling to prevent caking and maintain accurate concentrations in prepared solutions.[11][12] The compound is chemically stable under standard ambient conditions.[10]

Spectroscopic Profile

-

Infrared (IR) Spectroscopy: The IR spectrum is a key tool for structural confirmation. Key expected absorptions include strong peaks corresponding to the S=O stretching of the sulfonate group (typically in the 1200-1150 cm⁻¹ and 1060-1030 cm⁻¹ regions), aromatic C-H and C=C stretching vibrations, and a broad absorption band in the 3500-3200 cm⁻¹ region indicating the O-H stretch of the water of hydration.[13][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides detailed information about the hydrogen environment. For the 2,4-dimethylbenzenesulfonate anion, one would expect to see distinct signals for the two methyl groups and the aromatic protons on the benzene ring.[15][16] The chemical shifts and splitting patterns of the aromatic protons are characteristic of the 1,2,4-trisubstituted ring system.[17]

Experimental Characterization Protocols

To ensure the quality and consistency of this compound for research, a series of characterization experiments are essential. The following protocols are designed to be self-validating and are grounded in established analytical principles.

Protocol: Melting Point Determination via Capillary Method

Causality: The melting point is a fundamental indicator of purity. A sharp melting range close to the literature value suggests a high-purity compound, while a broad or depressed range often indicates the presence of impurities or residual solvent.

Methodology:

-

Sample Preparation: Finely grind a small amount of the crystalline solid. Pack the dried powder into a capillary tube to a height of 2-3 mm.

-

Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Heating Profile: Initiate heating at a rapid rate (e.g., 10-15°C/min) to approach the expected melting point (>300°C).

-

Observation: Reduce the heating rate to 1-2°C/min when approximately 15°C below the expected melting point.

-

Data Recording: Record the temperature at which the first liquid drop appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The range between these two points is the melting range.

Diagram: Melting Point Determination Workflow

Caption: Parallel workflows for FTIR and NMR spectroscopic analysis.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. Adherence to proper handling and storage protocols is non-negotiable for protecting personnel and maintaining sample integrity.

-

Hazard Identification: Sodium 2,4-Dimethylbenzenesulfonate is classified as causing serious eye irritation and may cause skin and respiratory irritation. [9][18]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields (conforming to EN166 or NIOSH standards), chemical-resistant gloves, and a lab coat. [9]* Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhaling dust. [9]Avoid contact with skin and eyes. [19]Wash hands thoroughly after handling. [9]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [9][19]Due to its hygroscopic nature, storage under an inert atmosphere is recommended to prevent moisture absorption. * Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. [9][20]

Conclusion

This compound is a compound with significant utility, driven by its distinct physicochemical properties. Its high aqueous solubility, thermal stability, and well-defined structural characteristics make it a reliable component in research and industrial applications. The experimental protocols and data presented in this guide provide a robust framework for scientists to verify the quality and understand the behavior of this material. A thorough characterization, coupled with stringent adherence to safety and handling guidelines, is the foundation for successful and reproducible scientific work.

References

- HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection - PMC - NIH. (n.d.). National Institutes of Health.

- SAFETY DATA SHEET - Sodium Xylenesulfonate Solution. (2020, January 21). Fisher Scientific.

- Surfactant Testing and Analysis. (n.d.). TCA Lab / Alfa Chemistry.

- HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection. (n.d.). MDPI.

- SAFETY DATA SHEET. (2025, April 28). MilliporeSigma.

- SAFETY DATA SHEET. (2021, February 18). Spectrum Chemical.

- Safety Data Sheet. (2025, February 27). Santa Cruz Biotechnology.

- Hygroscopicity of Linear Alkylbenzene Sulfonates Powders. (2016, February 7). ResearchGate.

- SODIUM XYLENE SULPHONATE 40% SOLUTION MSDS. (2019, August 8). Loba Chemie.

- Schmitt, T. (n.d.). Analysis of Surfactants. Scribd.

- Analytical and Testing Methods for Surfactants. (n.d.). ResearchGate.

- This compound. (n.d.). MySkinRecipes.

- BENZENESULFONIC ACID, DIMETHYL-, SODIUM SALT [SODIUM XYLENE SULFONATE]. (2021, March). Santos.

- Sodium 2,4-dimethylbenzenesulfonate 827-21-4. (n.d.). Guidechem.

- This compound | CAS 827-21-4. (n.d.). Santa Cruz Biotechnology.

- Hygroscopicity and Compositional Evolution of Atmospheric Aerosols. (n.d.). ACS Publications.

- SAFETY DATA SHEET. (2021, December 26). Fisher Scientific.

- Sodium 2, 4-Dimethylbenzenesulfonate Monohydrate, min 98% (T), 100 grams. (n.d.). HD-Science.

- Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts. (2010, March 1). Globe Thesis.

- 1 H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental). (n.d.). Human Metabolome Database.

- 2,4-Dimethylbenzenesulfonic acid(88-61-9) 1H NMR spectrum. (n.d.). ChemicalBook.

- 2,4-Dimethylbenzenesulfonic acid(88-61-9)IR1. (n.d.). ChemicalBook.

- This compound. (n.d.). MySkinRecipes.

- 2,4-D-sodium | C8H5Cl2NaO3 | CID 23676704. (n.d.). PubChem.

- 2,4-Dimethylbenzenesulfonic acid | C8H10O3S | CID 6938. (n.d.). PubChem.

- This compound. (n.d.). TCI Chemicals.

- Benzenesulfonic acid, sodium salt. (n.d.). NIST WebBook.

- This compound | 142063-30-7. (n.d.). Sigma-Aldrich.

- Sulfonate. (n.d.). Wikipedia.

- The utility of sulfonate salts in drug development. (2010). PubMed.

- Off-line reaction monitoring with Raman spectroscopy of low concentration oxidation of alkenes in water using the dried drop concentration method. (n.d.). The Royal Society of Chemistry.

- CAS 515-42-4: Sodium benzenesulfonate. (n.d.). CymitQuimica.

- This compound. (n.d.). TCI Chemicals.

- This compound. (n.d.). TCI Chemicals.

- Table 4-3, Physical and Chemical Properties of 2,4-D. (2020, July). NCBI Bookshelf.

Sources

- 1. One moment, please... [santos.com]

- 2. CAS 515-42-4: Sodium benzenesulfonate | CymitQuimica [cymitquimica.com]

- 3. This compound [myskinrecipes.com]

- 4. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound [myskinrecipes.com]

- 6. calpaclab.com [calpaclab.com]

- 7. Sodium 2,4-Dimethylbenzenesulfonate | 142063-30-7 | TCI AMERICA [tcichemicals.com]

- 8. scbt.com [scbt.com]

- 9. saas-tw-fs.usequantum.com [saas-tw-fs.usequantum.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. researchgate.net [researchgate.net]

- 12. globethesis.com [globethesis.com]

- 13. 2,4-Dimethylbenzenesulfonic acid(88-61-9) IR Spectrum [m.chemicalbook.com]

- 14. Benzenesulfonic acid, sodium salt [webbook.nist.gov]

- 15. 2,4-Dimethylbenzenesulfonic acid(88-61-9) 1H NMR [m.chemicalbook.com]

- 16. 2,4-Dimethylbenzenesulfonic acid | C8H10O3S | CID 6938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. rsc.org [rsc.org]

- 18. labequipsupply.co.za [labequipsupply.co.za]

- 19. lobachemie.com [lobachemie.com]

- 20. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Role of Sodium 2,4-Dimethylbenzenesulfonate Monohydrate in Enhancing Aqueous Solubility

Abstract

The poor aqueous solubility of active pharmaceutical ingredients (APIs) remains a significant hurdle in drug development, impacting bioavailability and therapeutic efficacy. Hydrotropy, a solubilization technique employing amphiphilic agents, presents a compelling strategy to address this challenge. This technical guide provides a comprehensive examination of sodium 2,4-dimethylbenzenesulfonate monohydrate, a prominent hydrotrope, and its role in enhancing the aqueous solubility of poorly soluble compounds. We will delve into the fundamental mechanisms of hydrotropy, the specific physicochemical properties of this compound, and detailed experimental protocols for evaluating its efficacy. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage hydrotropy for the formulation of poorly soluble APIs.

Introduction: The Challenge of Poor Aqueous Solubility

A significant portion of newly discovered drug candidates are classified under the Biopharmaceutics Classification System (BCS) as Class II (high permeability, low solubility) or Class IV (low permeability, low solubility).[1][2] For these compounds, dissolution is often the rate-limiting step for absorption, leading to poor and variable bioavailability. Various techniques have been developed to enhance solubility, including salt formation, particle size reduction, and the use of co-solvents and surfactants.[3] Hydrotropy offers a distinct and advantageous approach, often avoiding the complexities and potential drawbacks of other methods.[4]

Hydrotropes are compounds that, at high concentrations, increase the aqueous solubility of poorly soluble solutes.[4] Unlike typical surfactants, they possess a smaller hydrophobic moiety and do not form well-defined micelles at a critical micelle concentration (CMC).[5] Instead, they are thought to function through a variety of mechanisms, including self-aggregation and the formation of complexes with the solute.[4][6] this compound, a member of the xylene sulfonate family, is an effective hydrotrope with applications in various industries, including pharmaceuticals.[6][7]

Physicochemical Properties of this compound

Understanding the physicochemical properties of a hydrotrope is crucial for its effective application. This compound is a white, crystalline solid with the molecular formula C₈H₉NaO₃S·H₂O and a molecular weight of 226.23 g/mol .[7] Its structure consists of a hydrophobic dimethylbenzene ring and a hydrophilic sulfonate group, imparting the amphiphilic character essential for hydrotropic activity.

| Property | Value | Reference |

| Synonyms | 2,4-Dimethylbenzenesulfonic Acid Sodium Salt Monohydrate, Sodium m-Xylene-4-sulfonate Monohydrate | [7] |

| Molecular Formula | C₈H₉NaO₃S·H₂O | [7] |

| Molecular Weight | 226.23 g/mol | [7] |

| Appearance | White to almost white crystalline powder | [7] |

| Solubility in Water | High | [5] |

The Mechanism of Hydrotropic Solubilization

The precise mechanism of hydrotropy is a subject of ongoing research, with several theories proposed to explain the phenomenon. The primary mechanisms are believed to involve:

-

Self-Aggregation: Above a certain concentration, known as the Minimum Hydrotrope Concentration (MHC), hydrotrope molecules begin to form aggregates.[8] These aggregates are typically smaller and less defined than surfactant micelles but create a hydrophobic microenvironment that can partition poorly soluble drug molecules, thereby increasing their apparent solubility in the aqueous phase.

-

Complexation: Hydrotropes can form water-soluble complexes with poorly soluble drugs through non-covalent interactions, such as hydrogen bonding and van der Waals forces.[6] This complexation effectively shields the hydrophobic drug from the aqueous environment, enhancing its solubility.

-

Structural Modification of Water: Some theories suggest that hydrotropes can alter the structure of water, reducing its ability to form organized "iceberg" structures around hydrophobic solutes and thus making it a more favorable solvent for these compounds.[5]

The following diagram illustrates the proposed mechanisms of hydrotropic action:

Caption: Proposed mechanisms of hydrotropic solubilization by Sodium 2,4-Dimethylbenzenesulfonate.

Experimental Evaluation of Hydrotropic Efficacy

The primary method for evaluating the effectiveness of a hydrotrope is the Phase Solubility Study . This experiment determines the solubility of a poorly soluble drug in aqueous solutions containing increasing concentrations of the hydrotrope.

Protocol for Phase Solubility Study

-

Preparation of Hydrotrope Solutions: Prepare a series of aqueous solutions of this compound at various concentrations (e.g., 0.1 M, 0.25 M, 0.5 M, 1.0 M, 1.5 M, and 2.0 M). A control solution of purified water should also be prepared.

-

Equilibration: Add an excess amount of the poorly soluble drug to each hydrotrope solution in sealed containers (e.g., screw-capped vials).

-

Shaking: Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Preparation: After equilibration, centrifuge the samples to separate the undissolved solid. Carefully withdraw the supernatant and filter it through a suitable membrane filter (e.g., 0.45 µm) to obtain a clear solution.

-

Quantification: Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A calibration curve of the drug in each corresponding hydrotrope solution should be prepared to account for any matrix effects.

-

Data Analysis: Plot the solubility of the drug (in mg/mL or M) against the concentration of the hydrotrope (in M). The resulting graph is a phase solubility diagram.

Interpreting the Phase Solubility Diagram

The phase solubility diagram provides valuable information about the hydrotropic action. A significant increase in the slope of the curve indicates the Minimum Hydrotrope Concentration (MHC) , the concentration at which the hydrotrope begins to effectively solubilize the drug.

The following diagram illustrates the typical workflow for a phase solubility study:

Caption: Experimental workflow for a phase solubility study.

Case Study: Hypothetical Solubility Enhancement of a BCS Class II Drug

To illustrate the practical application of this compound, let us consider a hypothetical case study involving the solubility enhancement of a poorly soluble non-steroidal anti-inflammatory drug (NSAID), "Drug X".

Disclaimer: The following data is hypothetical and for illustrative purposes only, as specific experimental data for the solubilization of an NSAID by this compound was not available in the reviewed literature. The trends depicted are based on the known behavior of similar hydrotropic systems.

| Concentration of this compound (M) | Solubility of Drug X (mg/mL) | Fold Increase in Solubility |

| 0 (Purified Water) | 0.05 | 1 |

| 0.1 | 0.12 | 2.4 |

| 0.25 | 0.45 | 9 |

| 0.5 | 1.8 | 36 |

| 1.0 | 8.5 | 170 |

| 1.5 | 22.0 | 440 |

| 2.0 | 45.0 | 900 |

The phase solubility diagram for this hypothetical data would show a non-linear increase in the solubility of Drug X with increasing concentrations of the hydrotrope. The MHC would be identified as the concentration at which a sharp upward inflection in the curve occurs, likely around 0.25 M in this example.

Conclusion

This compound is a potent hydrotrope with significant potential for enhancing the aqueous solubility of poorly soluble APIs. Its amphiphilic nature enables it to increase solubility through mechanisms such as self-aggregation and complexation. The phase solubility study is a critical experimental tool for quantifying the efficacy of this hydrotrope and determining its Minimum Hydrotrope Concentration for a given drug. While further research is needed to fully elucidate the specific interactions between this compound and various APIs, the principles and methodologies outlined in this guide provide a solid foundation for its application in pharmaceutical formulation development. By leveraging the power of hydrotropy, researchers can overcome the challenges of poor drug solubility and improve the therapeutic potential of new and existing medicines.

References

-

Enhanced NSAIDs Solubility in Drug–Drug Formulations with Ciprofloxacin. PMC - NIH. Available at: [Link].

-

Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques. IJPPR. Available at: [Link].

-

Journal of Drug Delivery and Therapeutics Hydrotropic Solubilization: An Emerging Approach. Journal of Drug Delivery and Therapeutics. Available at: [Link].

-

The Hydrotrope Action of Sodium Xylenesulfonate on the Solubility of Lecithin. ResearchGate. Available at: [Link].

-

enhancing water solubility of a bcs class ii drug using hydrotropy, mixed solvency, cosolvency, and nanosuspension techniques. ResearchGate. Available at: [Link].

-

"Hydrotropic solubilization of poorly soluble drugs" by Ji Young Kim. Purdue e-Pubs. Available at: [Link].

-

A Review on Hydrotropic Solubilization: A Novel Approach for Solubility Enhancement of Poorly Water Soluble Drugs. International Journal of Research and Review. Available at: [Link].

-

Hydrotropic Solubilization of Poorly Water-Soluble Drugs. Kinam Park. Available at: [Link].

-

Enhancement of Solubility of Anti-Inflammatory Drug by Using Different Solubility Enhancement Techniques. Impactfactor. Available at: [Link].

-

Influence of Hydrotropes on the Solubilities and Diffusivities of Redox-Active Organic Compounds for Aqueous Flow Batteries. PMC - NIH. Available at: [Link].

-

Challenges and Progress in Nonsteroidal Anti-Inflammatory Drugs Co-Crystal Development. Available at: [Link].

-

Micellar structure and transformations in sodium alkylbenzenesulfonate (NaLAS) aqueous solutions: effects of concentration, temperature, and salt. Soft Matter (RSC Publishing). Available at: [Link].

-

Studies on Solubility Enhancement of Poorly Soluble NSAID Using Dual Approach of Micro-environmental pH Modulation and Melt Granulation. PubMed. Available at: [Link].

-

Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents. PubMed. Available at: [Link].

-

Effect of surfactant-bile interactions on the solubility of hydrophobic drugs in biorelevant dissolution media. Department of Chemical and Pharmaceutical Engineering. Available at: [Link].

-

Solubilisation of poorly water-soluble drugs during in vitro lipolysis of medium- and long-chain triacylglycerols. PubMed. Available at: [Link].

-

International Journal of Lifescience and Pharma Research. Available at: [Link].

-

Aggregation of Sodium 1-(n-alkyl)naphthalene-4-sulfonates in Aqueous Solution: Micellization and Microenvironment Characteristics. PubMed. Available at: [Link].

-

Micellization and Physicochemical Properties of CTAB in Aqueous Solution: Interfacial Properties, Energetics, and Aggregation Number at 290 to 323 K. MDPI. Available at: [Link].

-

Scrutinizing Self-Assembly, Surface Activity and Aggregation Behavior of Mixtures of Imidazolium Based Ionic Liquids and Surfactants: A Comprehensive Review. NIH. Available at: [Link].

-

Aggregation of Sodium 1-( n -Alkyl)naphthalene-4-sulfonates in Aqueous Solution: Micellization and Microenvironment Characteristics. ResearchGate. Available at: [Link].

Sources

- 1. jddtonline.info [jddtonline.info]

- 2. researchgate.net [researchgate.net]

- 3. pharmaexcipients.com [pharmaexcipients.com]

- 4. ijrrjournal.com [ijrrjournal.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. Sodium 2,4-Dimethylbenzenesulfonate | 142063-30-7 | TCI AMERICA [tcichemicals.com]

- 8. researchgate.net [researchgate.net]

A Comprehensive Guide to Sodium 2,4-Dimethylbenzenesulfonate Monohydrate: Nomenclature, Properties, and Applications in Scientific Research

Chemical Identity and Nomenclature

Sodium 2,4-Dimethylbenzenesulfonate Monohydrate is an organic sodium salt. The nomenclature of this compound and its related substances can be complex due to the presence of isomers and different hydration states. For clarity, it is crucial to distinguish between the specific 2,4-dimethyl isomer and the more general term "sodium xylenesulfonate," which often refers to a mixture of isomers.[1]

The primary identifiers for this compound are:

Synonyms and Alternative Names

In scientific literature and commercial listings, this compound is referred to by several alternative names. Understanding these is critical for comprehensive literature searches and material sourcing.

Common synonyms include:

Related Compounds and Isomers

It is important to differentiate the monohydrate from its anhydrous form and other isomers. The anhydrous form, Sodium 2,4-dimethylbenzenesulfonate, has the CAS number 827-21-4.[4][5][6][7] The general term "Sodium xylenesulfonate" (CAS 1300-72-7) typically refers to a mixture of dimethylbenzenesulfonate isomers.[1][8][9][10]

The table below summarizes the key identifiers for this compound and its related compounds.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Synonyms |

| This compound | 142063-30-7[2][3] | C₈H₁₁NaO₄S[2] | 226.23[3] | 2,4-Dimethylbenzenesulfonic Acid Sodium Salt Monohydrate, Sodium m-Xylene-4-sulfonate Monohydrate[4][5] |

| Sodium 2,4-Dimethylbenzenesulfonate (Anhydrous) | 827-21-4[4][5][6][7] | C₈H₉NaO₃S[7][8] | 208.21[4][8][10] | 2,4-Dimethylbenzenesulfonic Acid Sodium Salt[6] |

| Sodium xylenesulfonate (Isomer Mixture) | 1300-72-7[1][8][9][10] | C₈H₉NaO₃S[8][10] | 208.21[8][10] | Dimethylbenzenesulfonic acid sodium salt, Xylenesulfonic acid sodium salt[1][11] |

Physicochemical Properties and Characterization

This compound typically appears as a white to almost white powder or crystalline solid. The presence of a water molecule in its crystal lattice influences its crystal packing and stability.[12]

Key physicochemical properties of the related anhydrous sodium xylenesulfonate include:

-

Solubility: Soluble in water.[12]

-

Stability: Stable under normal conditions, but is moisture-sensitive and incompatible with strong acids and oxidizing agents.[13]

Applications in Research and Development

The primary application of this compound and related sodium xylenesulfonates in a scientific context is as a hydrotrope.[13] Hydrotropes are amphiphilic compounds that, at high concentrations, can significantly increase the aqueous solubility of poorly soluble organic molecules. This property is invaluable in a variety of research and drug development applications.

Solubilization of Hydrophobic Compounds

In laboratory settings, this compound is used to solubilize hydrophobic compounds in aqueous solutions, which is particularly useful in the study of liposome systems and in chemical synthesis.[13] For instance, it can aid in the formulation of poorly soluble drug candidates for in vitro assays or facilitate the study of membrane proteins by improving their solubility in aqueous buffers.

Use in Detergent Formulations and Cleaning Validation

While its primary use is in industrial and household cleaning products as a surfactant, solubilizer, and viscosity modifier, this application has relevance in a research setting, particularly in cleaning validation protocols for manufacturing equipment.[14] Its ability to act as a wetting agent helps formulations spread more easily, ensuring efficient cleaning.

Other Niche Applications

Sodium xylenesulfonate has also been used in the textile industry for dyeing and printing, in the paper industry to extract pentosans and lignin, and as an additive in glues for the leather industry. These applications highlight its versatility as a specialty chemical.

Experimental Protocol: Utilization as a Hydrotrope for Solubilization

Below is a generalized workflow for utilizing this compound as a hydrotrope to solubilize a hydrophobic compound for in vitro studies.

Objective: To prepare an aqueous solution of a poorly soluble organic compound (Compound X) for a cell-based assay.

Materials:

-

This compound

-

Compound X (hydrophobic)

-

Deionized water

-

Appropriate buffer for the cell-based assay

-

Magnetic stirrer and stir bar

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Concentrated Hydrotrope Stock Solution:

-

Weigh the required amount of this compound to prepare a stock solution (e.g., 2 M in deionized water).

-

Gradually add the powder to the water while stirring to ensure complete dissolution.

-

-

Solubilization of Compound X:

-

In a separate container, weigh the desired amount of Compound X.

-

Slowly add the concentrated hydrotrope solution to Compound X while stirring.

-

Continue to stir until Compound X is fully dissolved. Gentle heating may be applied if necessary, but the thermal stability of Compound X should be considered.

-

-

Dilution to Working Concentration:

-

Once Compound X is dissolved in the hydrotrope solution, dilute this mixture with the appropriate assay buffer to the final desired concentration for the experiment.

-

It is crucial to perform serial dilutions to ensure that the final concentration of the hydrotrope in the assay is below a level that could cause cellular toxicity or interfere with the assay results.

-

-

Validation and Controls:

-

A control experiment should be conducted with the hydrotrope alone at the final working concentration to ensure it does not have any confounding effects on the experimental outcome.

-

Visually inspect the final solution for any signs of precipitation.

-

The following diagram illustrates the workflow for using a hydrotrope in a laboratory setting.

Caption: Workflow for solubilizing a hydrophobic compound using a hydrotrope.

Conclusion

A precise understanding of the nomenclature and various identifiers for this compound is paramount for accurate scientific communication and research. Its primary role as a hydrotrope makes it a valuable tool for overcoming solubility challenges in various scientific disciplines, including drug discovery and formulation science. By following systematic protocols and including appropriate controls, researchers can effectively leverage the properties of this compound to advance their studies.

References

- This compound. TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/p/D0682]

- Sodium xylenesulfonate | CAS 1300-72-7. Santa Cruz Biotechnology. [URL: https://www.scbt.

- This compound | CAS 827-21-4. Santa Cruz Biotechnology. [URL: https://www.scbt.

- 2,4-Dimethylbenzenesulfonic acid | 88-61-9. Smolecule. [URL: https://www.smolecule.com/2-4-dimethylbenzenesulfonic-acid-cas-88-61-9]

- Sodium xylene sulfonate CAS:1300-72-7. CPAChem. [URL: https://shop.cpachem.

- Sodium xylenesulfonate 1300-72-7. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/243078]

- Sodium Xylenesulfonate | C8H9NaO3S | CID 23668192. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/23668192]

- 1300-72-7 | CAS DataBase. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6708708.htm]

- This compound | CAS 827-21-4. Santa Cruz Biotechnology. [URL: https://www.scbt.

- Sodium Xylene Sulfonate - Sxs 40% Liquid. [URL: https://www.trinternational.

- Sodium 2,4-dimethylbenzenesulfonate 827-21-4. Guidechem. [URL: https://www.guidechem.com/products/827-21-4.html]

- This compound 98.0+%, TCI America™. Fisher Scientific. [URL: https://www.fishersci.

- Sodium Xylene Sulfonate - Supplier & Distributor. Hanson Chemicals. [URL: https://hansonchemicals.

- SODIUM XYLENE SULFONATE. Ataman Kimya. [URL: https://www.ataman-chemicals.

- Sodium xylenesulfonate 1300-72-7. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/product/aldrich/243078]

- Sodium xylenesulfonate | 1300-72-7. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB6708708_EN.htm]

- Sodium 2, 4-Dimethylbenzenesulfonate Monohydrate, min 98% (T), 100 grams. [URL: https://www.gfschemicals.com/80131-100-grams]

- Sodium xylene sulfonate | C8H11NaO3S | CID 71775948. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/71775948]

- 2,4-Dimethylbenzenesulfonic acid monohydrate, 98%. Lab-Chemicals.Com. [URL: https://www.lab-chemicals.

- SODIUM 2,4-DIMETHYLBENZENE-1-SULFONATE | CAS 827-21-4. Matrix Fine Chemicals. [URL: https://matrix-fine-chemicals.com/product/mm827214]

Sources

- 1. Sodium Xylenesulfonate | C8H9NaO3S | CID 23668192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 3. calpaclab.com [calpaclab.com]

- 4. scbt.com [scbt.com]

- 5. scbt.com [scbt.com]

- 6. Page loading... [wap.guidechem.com]

- 7. SODIUM 2,4-DIMETHYLBENZENE-1-SULFONATE | CAS 827-21-4 [matrix-fine-chemicals.com]

- 8. scbt.com [scbt.com]

- 9. Sodium xylene sulfonate CAS:1300-72-7 [cpachem.com]

- 10. Sodium xylenesulfonate 1300-72-7 [sigmaaldrich.com]

- 11. キシレンスルホン酸ナトリウム | Sigma-Aldrich [sigmaaldrich.com]

- 12. Buy 2,4-Dimethylbenzenesulfonic acid | 88-61-9 [smolecule.com]

- 13. 1300-72-7 | CAS DataBase [m.chemicalbook.com]

- 14. Sodium Xylene Sulfonate - Sxs 40% Liquid [us.chemicalstore.com]

Determining the Critical Micelle Concentration of Sodium 2,4-Dimethylbenzenesulfonate Monohydrate in Aqueous Solution

An In-Depth Technical Guide for Researchers

Abstract

Introduction to Sodium 2,4-Dimethylbenzenesulfonate Monohydrate

This compound is an aromatic sulfonate salt. Its amphiphilic nature, stemming from a hydrophobic dimethylbenzene ring and a hydrophilic anionic sulfonate group, allows it to modify the surface and interfacial properties of liquids.[1] This compound is often used as a hydrotrope, a substance that enhances the solubility of sparingly soluble compounds in water, and as a surfactant in various formulations.

Table 1: Physicochemical Properties of Sodium 2,4-Dimethylbenzenesulfonate

| Property | Value | Source |

|---|---|---|

| Chemical Name | Sodium 2,4-Dimethylbenzenesulfonate | [3] |

| Synonyms | 2,4-Dimethylbenzenesulfonic Acid Sodium Salt, Sodium m-Xylene-4-sulfonate | |

| CAS Number | 827-21-4 (Anhydrous), 142063-30-7 (Monohydrate) | [4][5] |

| Molecular Formula | C₈H₉NaO₃S (Anhydrous), C₈H₁₁NaO₄S (Monohydrate) | [3][5] |

| Molecular Weight | 210.22 g/mol (Anhydrous), 228.23 g/mol (Monohydrate) | [3][5] |

| Appearance | White to off-white crystalline powder |[5] |

The Principle of Micellization and its Importance

In an aqueous solution at low concentrations, surfactant molecules exist as individual monomers. As the concentration increases, these monomers first adsorb at the air-water interface, progressively lowering the system's surface tension.[2] Once the interface is saturated, a point of minimum free energy is reached where further addition of monomers drives them to self-assemble in the bulk solution. This process, known as micellization, forms aggregates where the hydrophobic "tails" (the dimethylbenzene part) are shielded from water in a core, while the hydrophilic "heads" (the sulfonate group) form a charged outer corona that interacts with the surrounding water. The specific concentration at which this phenomenon begins is the Critical Micelle Concentration (CMC).[6][7]

The significance of the CMC is profound. Above this concentration, the surfactant system gains the ability to solubilize hydrophobic substances within the micellar cores, a critical function in detergency, drug delivery, and enhanced oil recovery.[2] Therefore, empirical determination of the CMC is a foundational step in the characterization and application of any surfactant.

Key Factors Influencing CMC Determination

The CMC is not an immutable constant; it is highly sensitive to the molecular structure of the surfactant and the conditions of the aqueous medium.[2] Understanding these dependencies is crucial for designing robust experiments and interpreting results.

-

Molecular Structure: The size and nature of the hydrophobic group are primary determinants. Longer or bulkier hydrophobic chains generally lead to a lower CMC because the entropic penalty of exposing them to water is greater, thus favoring micellization at lower concentrations.[8]

-

Temperature: The effect of temperature on the CMC of ionic surfactants is often complex, typically exhibiting a U-shaped curve.[9] Initially, increasing temperature can decrease the CMC by reducing the hydration of the hydrophilic head group, which facilitates aggregation.[10][11] Beyond a certain point, the increased kinetic energy and disruption of structured water around the hydrophobic tails can make micellization less favorable, causing the CMC to rise.[9][12]

-

Presence of Electrolytes: For an ionic surfactant like sodium 2,4-dimethylbenzenesulfonate, the addition of an electrolyte (e.g., NaCl) significantly lowers the CMC. The added counter-ions (Na⁺) shield the electrostatic repulsion between the anionic sulfonate head groups in the micelle corona, reducing the energetic barrier to aggregation and promoting micelle formation at a lower surfactant concentration.[10][13]

Experimental Protocols for CMC Determination

For a trustworthy determination, it is recommended to employ at least two different methods to validate the obtained CMC value.[14][15] The following protocols are standard in the field and provide a reliable framework.

General Experimental Workflow

The overarching process for any method involves preparing a series of surfactant solutions of varying concentrations and measuring a specific physical property that exhibits an abrupt change at the CMC.

Caption: General workflow for CMC determination.

Method A: Surface Tensiometry

This is often considered the definitive method as it directly measures the surface activity of the surfactant.[6] The principle lies in monitoring the surface tension of the solution as a function of surfactant concentration. The surface tension decreases linearly with the logarithm of concentration until the CMC is reached, after which it plateaus because the interface is saturated and additional monomers form micelles in the bulk solution.[14][16]

Experimental Protocol:

-

Stock Solution Preparation: Accurately weigh this compound and dissolve it in high-purity deionized water to create a stock solution at a concentration well above the expected CMC (e.g., 100 mM).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution. It is advantageous to space the concentrations logarithmically to ensure sufficient data points before and after the inflection point.[16]

-

Instrumentation: Calibrate a force tensiometer equipped with a Du Noüy platinum-iridium ring according to the manufacturer's instructions.

-

Measurement:

-

Thoroughly clean the sample vessel and the platinum ring. The ring must be flamed to a red heat to remove all organic contaminants.[16] This step is critical for accuracy.

-

Pour the most dilute solution into the vessel and allow it to reach thermal equilibrium (e.g., 25°C).

-

Measure the surface tension. The instrument software typically calculates this from the force required to detach the ring from the surface.[16]

-

Repeat the measurement for each concentration, moving from most dilute to most concentrated. Ensure the ring is cleaned and dried between each unique sample to prevent cross-contamination.[16]

-

-

Data Analysis: Plot the measured surface tension (γ) against the logarithm of the surfactant concentration (log C). The data will show two distinct linear regions. The CMC is determined from the concentration at the intersection of the extrapolated lines of these two regions.[14][16]

Caption: Workflow for Surface Tensiometry method.

Method B: Electrical Conductivity

This method is highly effective for ionic surfactants.[15] The principle is based on the change in molar conductivity with concentration. Below the CMC, the surfactant exists as dissociated monomers (C₈H₉SO₃⁻ and Na⁺), and conductivity increases linearly with concentration.[14] Above the CMC, newly added surfactant forms micelles. Micelles are much larger and diffuse more slowly than individual ions, and they also bind some counter-ions, making them less efficient charge carriers.[6] This results in a sharp decrease in the slope of the conductivity versus concentration plot.

Experimental Protocol:

-

Solution Preparation: Prepare a series of surfactant solutions in deionized water as described in 4.1. The use of high-purity water is essential to minimize background conductivity.

-

Instrumentation: Use a calibrated conductivity meter with a thermostat-controlled cell to maintain a constant temperature (e.g., 25°C).[17]

-

Measurement:

-

Begin by measuring the conductivity of the deionized water as a baseline.

-

Measure the conductivity of each prepared solution, starting from the most dilute.

-

Alternatively, a titration method can be used: place a known volume of deionized water in the cell and make successive additions of the concentrated stock solution, measuring conductivity after each addition and equilibration.[17]

-

-

Data Analysis: Plot the specific conductivity (κ) as a function of surfactant concentration (C). The plot will exhibit two linear segments with different slopes. The concentration at which the break occurs is the CMC.[14]

Caption: Workflow for the Conductivity method.

Method C: Fluorescence Probe Spectroscopy

This is a highly sensitive method that uses a fluorescent probe, typically pyrene, whose emission spectrum is sensitive to the polarity of its microenvironment.[14][18] In the polar aqueous solution below the CMC, pyrene exhibits a characteristic emission spectrum. When micelles form, pyrene preferentially partitions into the nonpolar, hydrophobic core.[19] This change in environment causes a distinct shift in the intensities of certain vibronic bands in its emission spectrum. The ratio of the intensity of the first peak (I₁, ~373 nm) to the third peak (I₃, ~384 nm) is monitored. This I₁/I₃ ratio decreases significantly as pyrene moves from the polar aqueous phase to the nonpolar micellar core.

Experimental Protocol:

-

Probe Stock Solution: Prepare a stock solution of pyrene in a volatile organic solvent like acetone or methanol at a concentration of ~10⁻³ M.

-

Surfactant Solution Preparation:

-

Prepare a series of surfactant solutions spanning the expected CMC range.

-

To each solution, add a small aliquot of the pyrene stock solution such that the final pyrene concentration is very low (~10⁻⁶ M) to avoid excimer formation.[18]

-

Allow the solvent to evaporate completely, leaving the pyrene solubilized in the surfactant solutions. The samples should then be allowed to equilibrate, often for several hours, to ensure complete partitioning.[18]

-

-

Instrumentation: Use a fluorescence spectrophotometer. Set the excitation wavelength to approximately 335 nm.

-

Measurement: Record the emission spectrum for each sample from approximately 350 nm to 450 nm. Note the intensities of the first (I₁) and third (I₃) vibronic peaks.

-

Data Analysis: Plot the fluorescence intensity ratio I₁/I₃ against the logarithm of the surfactant concentration. The resulting data typically forms a sigmoidal curve. The CMC is often determined from the midpoint of the transition or by finding the intersection of the tangents from the upper and lower plateau regions.[20]

Caption: Workflow for Fluorescence Probe Spectroscopy.

Data Summary and Interpretation

Regardless of the method used, the goal is to identify the concentration corresponding to the sharp change in the measured physical property. The results from different methods should be in close agreement, providing a high degree of confidence in the determined value.

Table 2: Example Data Reporting Template for CMC of this compound

| Method | Temperature (°C) | Added Electrolyte (Concentration) | Determined CMC (mM) |

|---|---|---|---|

| Surface Tensiometry | 25.0 ± 0.1 | None | Experimental Value |

| Electrical Conductivity | 25.0 ± 0.1 | None | Experimental Value |

| Fluorescence Spectroscopy | 25.0 ± 0.1 | None | Experimental Value |

| Average CMC | 25.0 | None | Mean ± SD |

| Surface Tensiometry | 25.0 ± 0.1 | 100 mM NaCl | Experimental Value |

Conclusion

The critical micelle concentration is a cornerstone parameter for the effective application of this compound in scientific research and industrial formulation. While published literature may not provide a direct value, this guide equips researchers with the necessary theoretical understanding and robust, validated experimental protocols to determine its CMC with high confidence. By systematically applying the methodologies of surface tensiometry, conductivity, and fluorescence spectroscopy, and by carefully controlling variables such as temperature and electrolyte concentration, professionals in drug development and materials science can accurately characterize this versatile surfactant, unlocking its full potential in their specific applications.

References

-

Zaman, M. I. (n.d.). Method for Measurement of Critical Micelle Concentration. Just Agriculture. [Link]

-

Sustmann, R., et al. (2007). A New Pyrene-Based Fluorescent Probe for the Determination of Critical Micelle Concentrations. The Journal of Physical Chemistry B, ACS Publications. [Link]

-

ResearchGate. (n.d.). Methods used for determination of critical micelle concentration. ResearchGate. [Link]

-

ResearchGate. (2025). A New Pyrene-Based Fluorescent Probe for the Determination of Critical Micelle Concentrations | Request PDF. ResearchGate. [Link]

-

Al-Soufi, W., et al. (n.d.). Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements. PMC - NIH. [Link]

-

Scribd. (n.d.). EXPERIMENT 1 - Determination of CMC Using Conductivity | PDF. Scribd. [Link]

-

Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Agilent. [Link]

-

Li, G., et al. (n.d.). Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples. NIH. [Link]

-

ResearchGate. (n.d.). CMC measurement by fluorescence employing pyrene as the probe molecule... ResearchGate. [Link]

-

University of Regensburg. (n.d.). Micelle formation – conductometric determination of the CMC (critical micellication concentration) of a surfactant. [Link]

-

D'Errico, G., et al. (n.d.). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? NIH. [Link]

-

Scribd. (n.d.). EXPERIMENT 2 - Determination of CMC Using Surface Tension | PDF. Scribd. [Link]

-

ResearchGate. (n.d.). Measurement of Critical Micelle Concentration. ResearchGate. [Link]

-

ResearchGate. (2025). Synthesis, Characterization and Surface Activity of Alkyl m-Xylene Sulfonate Isomers. ResearchGate. [Link]

-

Budhathoki, S., et al. (2022). Influence of Temperature and Concentration on the Self-Assembly of Nonionic CiEj Surfactants: A Light Scattering Study. NIH. [Link]

-

Biosciences Biotechnology Research Asia. (n.d.). The Effect of Temperature on the Critical Micelle Concentration and Micellar Solubilization of Poorly Water Soluble Drugs. [Link]

-

ResearchGate. (2025). (PDF) Effect of Temperature and Electrolytes on c.m.c. ResearchGate. [Link]

-

Online Research @ Cardiff. (n.d.). 8 - ORCA. [Link]

-

Wikipedia. (n.d.). Critical micelle concentration. [Link]

-

Dehghan Noudeh, G., et al. (2007). The Effect of Temperature on Thermodynamic Parameters of Micellization of Some Surfactants. Science Alert. [Link]

-

MySkinRecipes. (n.d.). This compound. [Link]

-

Ataman Kimya. (n.d.). SODIUM XYLENE SULFONATE. [Link]

-

Varga, I., et al. (2023). Binding of Ca2+ Ions to Alkylbenzene Sulfonates: Micelle Formation, Second Critical Concentration and Precipitation. PubMed. [Link]

-

PubMed. (2025). Determination of Critical Micelle Concentration of Ionic and Non-Ionic Surfactants by Streaming Potential Measurements. [Link]

-

Santos, L. (2021). BENZENESULFONIC ACID, DIMETHYL-, SODIUM SALT [SODIUM XYLENE SULFONATE]. [Link]

Sources

- 1. santos.com [santos.com]

- 2. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 3. Page loading... [guidechem.com]

- 4. scbt.com [scbt.com]

- 5. This compound [myskinrecipes.com]

- 6. justagriculture.in [justagriculture.in]

- 7. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scialert.net [scialert.net]

- 10. researchgate.net [researchgate.net]

- 11. Determination of Critical Micelle Concentration of Ionic and Non-Ionic Surfactants by Streaming Potential Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biotech-asia.org [biotech-asia.org]

- 13. Binding of Ca2+ Ions to Alkylbenzene Sulfonates: Micelle Formation, Second Critical Concentration and Precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 15. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. scribd.com [scribd.com]

- 18. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. agilent.com [agilent.com]

An In-depth Technical Guide to the Interaction of Sodium 2,4-Dimethylbenzenesulfonate Monohydrate with Hydrophobic Molecules

Executive Summary

The solubilization of poorly water-soluble molecules is a significant challenge in drug development and formulation science. Sodium 2,4-dimethylbenzenesulfonate, a prominent hydrotrope, offers a powerful solution to this problem. Unlike traditional surfactants that form distinct micelles, this compound enhances the solubility of hydrophobic entities through a mechanism known as hydrotropy. This guide provides a comprehensive technical overview of the physicochemical properties of sodium 2,4-dimethylbenzenesulfonate, the mechanisms governing its interaction with hydrophobic molecules, and the critical experimental techniques used to characterize these interactions. Detailed protocols for Isothermal Titration Calorimetry (ITC), Fluorescence Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy are presented, offering researchers a robust framework for investigating and leveraging hydrotropy in their work.

Introduction to Sodium 2,4-Dimethylbenzenesulfonate Monohydrate

Sodium 2,4-dimethylbenzenesulfonate is an aromatic sulfonate salt that is highly soluble in water.[1] It belongs to a class of compounds known as hydrotropes. Hydrotropes are amphiphilic, possessing both a hydrophilic (the sulfonate group) and a hydrophobic (the dimethylbenzene ring) part.[2] However, the hydrophobic portion is typically too small to cause the spontaneous self-aggregation into micelles that is characteristic of conventional surfactants.[3] Instead, hydrotropes increase the solubility of poorly soluble compounds through a non-micellar mechanism.[3] This property makes them invaluable in various applications, including pharmaceuticals, detergents, and industrial processes.[4][5] In the pharmaceutical sector, it is particularly useful in creating formulations of drugs with poor aqueous solubility.[5][6]

The Nature of Hydrophobic Interactions

The hydrophobic effect is the observed tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules.[7] This is not an attractive force between nonpolar molecules themselves, but rather a consequence of the strong cohesive energy of water. Water molecules form a highly ordered hydrogen-bonded network. The introduction of a hydrophobic molecule disrupts this network, forcing water molecules to form a more ordered "cage-like" structure around it. This decrease in entropy is thermodynamically unfavorable. The aggregation of hydrophobic molecules minimizes the surface area exposed to water, thus maximizing the entropy of the system.[7] This fundamental principle drives the interaction between hydrotropes and hydrophobic molecules.

Mechanisms of Interaction: The Hydrotropic Effect

The precise mechanism of hydrotropy is still a subject of research, but it is generally accepted to be distinct from micellar solubilization.[4] The leading theory suggests that hydrotropes, at a certain concentration known as the minimum hydrotrope concentration (MHC), form loose, dynamic aggregates.[8] These aggregates are not as well-defined or cooperative as micelles.

The interaction can be visualized as a process where the hydrophobic parts of the hydrotrope molecules interact with the hydrophobic solute, while the hydrophilic sulfonate groups face the aqueous environment, effectively shielding the hydrophobic molecule from the bulk water.[2] This process is thought to involve a disruption of the water's structure and an enhanced solvation of the solute.[4] The planarity of the hydrophobic part of the hydrotrope is considered an important factor in this mechanism.[3]

Experimental Characterization of Interactions

A multi-faceted approach is necessary to fully characterize the interaction between sodium 2,4-dimethylbenzenesulfonate and hydrophobic molecules. The following techniques provide critical insights into the thermodynamics, aggregation behavior, and molecular-level interactions.

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event.[9] It is a powerful tool for determining the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of an interaction in a single experiment.[10][11] From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction.[11]

Causality Behind Experimental Choices: ITC is chosen for its direct measurement of binding thermodynamics without the need for labeling or immobilization, which can alter molecular interactions.[10] It provides a comprehensive understanding of the driving forces behind the interaction (whether it is enthalpy- or entropy-driven). The data from ITC can reveal whether the binding is primarily due to hydrogen bonding and van der Waals forces (enthalpy) or the hydrophobic effect and conformational changes (entropy).[7][11]

Experimental Protocol:

-

Sample Preparation:

-

Prepare a solution of the hydrophobic molecule (e.g., a poorly soluble drug) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The concentration should be high enough to ensure a measurable heat change upon binding.

-

Prepare a solution of sodium 2,4-dimethylbenzenesulfonate in the same buffer. The concentration should be 10-20 times that of the hydrophobic molecule.

-

Degas both solutions to prevent the formation of air bubbles during the experiment.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Fill the sample cell with the hydrophobic molecule solution and the reference cell with the buffer.[11]

-

Fill the injection syringe with the sodium 2,4-dimethylbenzenesulfonate solution.

-

-

Titration:

-

Data Analysis:

-

The raw data (heat change per injection) is integrated to obtain a binding isotherm.

-

Fit the binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine Ka, ΔH, and n.[9]

-

Fluorescence Spectroscopy

Principle: This technique uses a fluorescent probe, typically a hydrophobic molecule like pyrene, whose fluorescence spectrum is sensitive to the polarity of its microenvironment.[13] In an aqueous solution, pyrene exhibits a characteristic emission spectrum. When it partitions into the hydrophobic core of an aggregate (like those formed by hydrotropes), the ratio of the intensities of its first and third vibronic peaks (I1/I3) decreases.[13][14] A plot of the I1/I3 ratio versus the logarithm of the hydrotrope concentration can be used to determine the critical aggregation concentration (CAC).[13][14]

Causality Behind Experimental Choices: Fluorescence spectroscopy is a highly sensitive method for detecting the onset of aggregation.[15][16] The choice of pyrene as a probe is due to the pronounced sensitivity of its I1/I3 ratio to the local environment's polarity, making it an excellent indicator of the formation of hydrophobic microdomains.[13] This technique is crucial for determining the minimum concentration at which the hydrotrope begins to form the aggregates necessary for solubilization.

Experimental Protocol:

-

Sample Preparation:

-

Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone).

-

Prepare a series of solutions of sodium 2,4-dimethylbenzenesulfonate in a buffer at varying concentrations.

-

Add a small aliquot of the pyrene stock solution to each hydrotrope solution to achieve a final pyrene concentration of ~1 µM.

-

Evaporate the organic solvent completely.

-

-

Measurement:

-

Excite the samples at a wavelength of ~335 nm.

-

Record the emission spectra from ~350 nm to ~500 nm.

-

Determine the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks.

-

-

Data Analysis:

-

Calculate the I1/I3 ratio for each hydrotrope concentration.

-

Plot the I1/I3 ratio as a function of the logarithm of the hydrotrope concentration.

-

The CAC is determined from the inflection point of the resulting sigmoidal curve.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy can provide detailed information about molecular interactions at the atomic level.[17] Changes in the chemical shifts of the protons of both the hydrotrope and the hydrophobic molecule upon interaction can indicate which parts of the molecules are involved in the binding.[18][19] Furthermore, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to identify protons that are in close spatial proximity, providing direct evidence of the association between the two molecules.

Causality Behind Experimental Choices: NMR is unparalleled in its ability to provide structural details of molecular interactions in solution.[20] While ITC provides thermodynamic data and fluorescence spectroscopy indicates aggregation, NMR can help to build a molecular model of the hydrotrope-solute complex. This is essential for a complete mechanistic understanding and can guide the rational design of improved hydrotropic formulations.

Experimental Protocol:

-

Sample Preparation:

-

Prepare three samples in a deuterated solvent (e.g., D2O):

-

The hydrophobic molecule alone.

-

Sodium 2,4-dimethylbenzenesulfonate alone.

-

A mixture of the hydrophobic molecule and the hydrotrope.

-

-

Concentrations should be chosen to ensure good signal-to-noise while remaining relevant to the solubilization process.

-

-

¹H NMR Measurement:

-

Acquire ¹H NMR spectra for all three samples.

-

Compare the spectra to identify chemical shift perturbations (changes in the positions of the peaks) for the protons of both molecules in the mixture compared to their individual spectra.

-

-

2D NOESY (Optional):

-

If significant interactions are observed, acquire a 2D NOESY spectrum of the mixture.

-

Look for cross-peaks between the protons of the hydrotrope and the hydrophobic molecule. The presence of these cross-peaks confirms that these protons are close in space (< 5 Å).

-

Case Study: Solubilization of a Model Hydrophobic Compound

The following table summarizes hypothetical data for the interaction of sodium 2,4-dimethylbenzenesulfonate with a model hydrophobic drug, "Hydrophobin-X".

| Parameter | Technique | Value | Interpretation |

| Critical Aggregation Concentration (CAC) | Fluorescence Spectroscopy | 150 mM | Aggregation and significant solubilization begin above this concentration. |

| Binding Affinity (Ka) | Isothermal Titration Calorimetry | 500 M⁻¹ | Indicates a moderate binding affinity. |

| Enthalpy Change (ΔH) | Isothermal Titration Calorimetry | -2.5 kcal/mol | The interaction is enthalpically favorable, suggesting hydrogen bonding and van der Waals forces contribute.[11] |

| Entropy Change (TΔS) | Isothermal Titration Calorimetry | +1.2 kcal/mol | The interaction is entropically favorable, consistent with the hydrophobic effect.[11] |

| Gibbs Free Energy Change (ΔG) | Isothermal Titration Calorimetry | -3.7 kcal/mol | The overall interaction is spontaneous and thermodynamically favorable. |

| Chemical Shift Perturbation | ¹H NMR Spectroscopy | Δδ = 0.1-0.3 ppm | Protons on the dimethylbenzene ring of the hydrotrope and aromatic protons of Hydrophobin-X show the largest shifts, indicating these are the primary sites of interaction. |

Conclusion

Sodium 2,4-dimethylbenzenesulfonate is a highly effective hydrotrope for enhancing the aqueous solubility of hydrophobic molecules. A thorough understanding of its interaction mechanisms is crucial for its rational application in pharmaceutical formulations. The combination of Isothermal Titration Calorimetry, Fluorescence Spectroscopy, and NMR Spectroscopy provides a powerful analytical toolkit to fully characterize these interactions, from the macroscopic thermodynamics to the microscopic molecular details. By employing these techniques, researchers can optimize formulations, improve drug delivery, and accelerate the development of new therapeutic agents.

References

-

MySkinRecipes. Sodium Xylene Sulfonate (Hydrotrope Surfactant). Available from: [Link]

-

J R Hess Company, Inc. The Role of Hydrotropes in Modern Detergent Formulations. Available from: [Link]

-

J R Hess Company, Inc. How Hydrotropes Enhance Stability and Clarity. Available from: [Link]

-

MySkinRecipes. This compound. Available from: [Link]

-

Ataman Kimya. ELTESOL SX 93. Available from: [Link]

-

Wikipedia. Hydrotrope. Available from: [Link]

-

Namdev, A., et al. (2022). A Brief Review on Solubility Enhancement Technique: Hydrotropy. Indian Journal of Pharmaceutical Education and Research, 56(2), 347-354. Available from: [Link]

-

Gholami, Z., et al. (2024). Solubility Enhancement of Active Pharmaceutical Ingredients through Liquid Hydrotrope Addition: A Thermodynamic Analysis. Molecular Pharmaceutics. Available from: [Link]

-

Asian Journal of Pharmaceutics. Advanced Solubility Science: Mixed Hydrotropy. Available from: [Link]

-

International Journal of Pharmaceutical and Phytopharmacological Research. Hydrotropic Solubilization: A Review. Available from: [Link]

-

Hughes, C. E., et al. (2015). Using solution state NMR spectroscopy to probe NMR invisible gelators. Chemical Communications, 51(94), 16812-16815. Available from: [Link]

-

The Horseshoe Crab. Determination of critical micelle concentrations and aggregation numbers by fluorescence correlation spectroscopy. Available from: [Link]

-

HD-Chemicals. Sodium 2, 4-Dimethylbenzenesulfonate Monohydrate, min 98% (T), 100 grams. Available from: [Link]

-

Booth, H. S., & Everson, H. E. (1948). Hydrotropic Solubilities. Industrial & Engineering Chemistry, 40(8), 1491-1493. Available from: [Link]